molecular formula C11H13NO3 B6324601 N-(3-Hydroxy-4-propionylphenyl)acetamide CAS No. 66611-86-7

N-(3-Hydroxy-4-propionylphenyl)acetamide

Cat. No.: B6324601
CAS No.: 66611-86-7
M. Wt: 207.23 g/mol
InChI Key: OWCNKWDTKTZBJL-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-4-propionylphenyl)acetamide: is a chemical compound with the molecular formula C11H13NO3. It is known for its diverse applications in scientific research, particularly in the fields of pharmaceutical research, organic synthesis, and material science. This compound possesses unique properties that make it valuable for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-4-propionylphenyl)acetamide typically involves the reaction of 3-hydroxy-4-propionylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as acetic acid, and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxy-4-propionylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-(3-Hydroxy-4-propionylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-4-propionylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    N-(4-Hydroxyphenyl)acetamide:

    N-(2-Hydroxyphenyl)acetamide: Known for its potential biological activities and applications in medicinal chemistry.

Uniqueness: N-(3-Hydroxy-4-propionylphenyl)acetamide is unique due to its specific structural features and the presence of both hydroxy and propionyl groups. These functional groups contribute to its distinct chemical properties and reactivity, making it valuable for specialized research applications.

Properties

IUPAC Name

N-(3-hydroxy-4-propanoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-10(14)9-5-4-8(6-11(9)15)12-7(2)13/h4-6,15H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCNKWDTKTZBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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